Cannabinoid Receptor Ligands: This compound serves as a crucial starting material for synthesizing a diverse library of molecules designed to target cannabinoid receptors, especially the CB1 receptor. Researchers have successfully utilized this scaffold to develop potent and selective CB1 antagonists, such as SR141716A (rimonabant) [, , ]. These antagonists have proven valuable in investigating the therapeutic potential of CB1 receptor blockade in various conditions, including obesity, metabolic disorders, and substance abuse.
Transient Receptor Potential Vanilloid 4 (TRPV4) Modulators: Beyond cannabinoid receptors, researchers have explored the utility of this scaffold in targeting other ion channels, including TRPV4. They have synthesized derivatives that act as potent and selective TRPV4 agonists, such as GSK1016790A [, ]. These agonists have enabled a deeper understanding of TRPV4 channel function in physiological and pathological processes, including bladder function, airway reactivity, and pain sensation.
Other Therapeutic Targets: Given the versatility of the N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride scaffold, researchers have explored its application in targeting other therapeutic areas. Notably, derivatives have been synthesized and evaluated for their potential as dipeptidyl peptidase-4 (DPP4) inhibitors for treating type 2 diabetes [] and as antimicrobial agents [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: